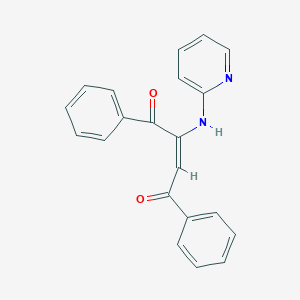![molecular formula C25H16N3+ B492335 15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is a complex organic compound with a unique structure that combines multiple fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium typically involves multi-step reactions. One common method includes the rhodium-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones. This reaction features a ring opening and reannulation process . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, producing the desired products in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-a]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Uniqueness
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is unique due to its specific ring fusion and the presence of a methyl group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H16N3+ |
|---|---|
Molecular Weight |
358.4g/mol |
IUPAC Name |
15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene |
InChI |
InChI=1S/C25H16N3/c1-27-21-12-16-6-2-3-7-17(16)13-22(21)28-23(27)14-20-18-10-4-8-15-9-5-11-19(24(15)18)25(20)26-28/h2-14H,1H3/q+1 |
InChI Key |
HTLBAFGBDCSZTA-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61 |
Canonical SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)


![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)




![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)


![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
